3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol

Description

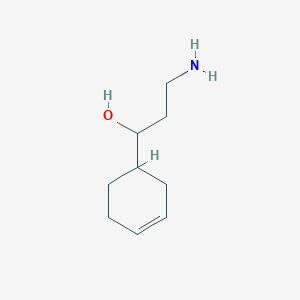

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is a secondary alcohol and amine derivative featuring a cyclohexene ring substituted at the 1-position of a propanol backbone. The compound combines a hydroxyl group, an amine group, and an unsaturated cyclohexenyl moiety, which collectively influence its physicochemical and biological properties. The cyclohexenyl group introduces steric bulk and partial unsaturation, which may enhance lipophilicity compared to simpler alcohols while retaining some polarity due to the hydroxyl and amine functionalities .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-amino-1-cyclohex-3-en-1-ylpropan-1-ol |

InChI |

InChI=1S/C9H17NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-2,8-9,11H,3-7,10H2 |

InChI Key |

ZDYMHQBBLLCGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with amino alcohols under controlled conditions. One common method includes the hydrogenation of cyclohex-3-en-1-yl ketones followed by reductive amination with amino alcohols. The reaction conditions often require catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol may involve large-scale hydrogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4) are typical.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of bases such as pyridine or triethylamine.

Major Products Formed

Oxidation: Cyclohex-3-en-1-one derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Employed in the synthesis of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The cyclohexene ring provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol with two structurally related compounds:

- Cyclohexenyl vs. Simple Alkyl Chains: The cyclohexenyl group increases molecular weight and steric hindrance compared to 3-aminopropan-1-ol (C₃H₉NO). This likely reduces water solubility but enhances lipid membrane permeability, making it more suitable for hydrophobic environments .

- Aryl Ether vs. Cyclohexenyl: The compound in (C₁₂H₁₉NO₂) features a 4-isopropoxy phenyl group, which introduces strong electron-donating effects and greater hydrophobicity. In contrast, the cyclohexenyl group in the target compound may offer milder electronic effects and conformational flexibility due to its non-aromatic, unsaturated ring .

Reactivity and Functional Group Interactions

- Amine and Hydroxyl Groups: Both 3-aminopropan-1-ol and the target compound possess -NH₂ and -OH groups, enabling hydrogen bonding and participation in acid-base reactions. However, the cyclohexenyl group may sterically hinder these interactions compared to the linear propanol chain in 3-aminopropan-1-ol .

- Cyclohexenyl Unsaturation: The double bond in the cyclohexenyl ring could undergo addition reactions (e.g., hydrogenation to form cyclohexyl derivatives) or serve as a site for electrophilic attack, distinguishing it from fully saturated analogs like cyclohexylpropanolamines .

Biological Activity

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is an organic compound notable for its unique structural features, which include an amino group and a cyclohexenyl moiety. This configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. Its ability to engage in hydrogen bonding and hydrophobic interactions positions it as a potential modulator of various biological targets, including enzymes and receptors.

The molecular formula of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is . The presence of the amino group facilitates electrostatic interactions, while the cyclohexenyl ring enhances hydrophobic interactions, potentially influencing the compound's efficacy in biological systems.

Research indicates that 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol acts through several mechanisms:

- Receptor Binding : It may bind to specific receptors or enzymes, modulating their activity.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules.

- Hydrophobic Interactions : The cyclohexenyl ring enhances interactions with lipid membranes or hydrophobic pockets in proteins.

Biological Activities

The compound exhibits a range of biological activities:

Antiproliferative Effects

Studies have shown that 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol can induce phase II carcinogen-metabolizing enzymes, inhibit prenyl-transferase activity, and increase autophagy in cancer cells. These effects are mediated through pathways involving MAP1LC3B and caspase activation, leading to reduced tumor growth and enhanced DNA damage repair capabilities .

Anti-inflammatory Properties

The compound modulates key inflammatory pathways by affecting the NF-kB signaling cascade. It has been observed to reduce levels of pro-inflammatory cytokines such as IL-6 and IL-1β, indicating its potential utility in treating inflammatory diseases.

Antioxidant Activity

Research indicates that 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol can reduce reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase. This suggests a protective role against oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol | Contains an additional methyl group | Enhanced steric hindrance may influence reactivity |

| 2-Aminoethanol | Simple amino alcohol without cyclic structure | Lacks complexity found in cyclohexenyl derivatives |

| 2-(Cyclohexenyl)methylamine | Amino group attached to a cyclohexenyl carbon | Different functionalization leading to distinct properties |

The unique substitution pattern of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol imparts distinct chemical and biological properties compared to its analogs. Its specific structure allows it to engage in unique interactions that may not be possible for simpler or differently substituted compounds .

Case Studies

Recent studies have focused on the therapeutic potential of 3-Amino-1-(cyclohex-3-en-1-y)propanol in various disease models:

Cancer Research

In vitro studies demonstrated that this compound could significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, treatment with this compound led to a marked decrease in cyclin-D1 expression and increased TGF-beta signaling, which are critical pathways in cancer progression.

Neurological Applications

Preliminary animal studies suggest potential nootropic effects, indicating that 3-Amino-1-(cyclohexenyl)propanol may enhance cognitive functions or provide neuroprotective benefits. This aligns with its ability to modulate neurotransmitter systems through receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.